![molecular formula C15H8Cl3NO2S B241357 2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile
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Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as DCAC, and is known for its potential use as a therapeutic agent due to its unique properties.
Mechanism of Action
The mechanism of action of DCAC is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DCAC has a number of biochemical and physiological effects. It has been shown to decrease inflammation, inhibit cancer cell growth, and reduce bacterial growth. It may also have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCAC in lab experiments is its unique properties and potential therapeutic applications. However, it is important to note that DCAC is a highly toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on DCAC. Some possible areas of study include further investigation of its mechanism of action, exploration of its potential use in the treatment of other diseases, and development of new methods for synthesizing and purifying the compound. Additionally, there may be applications for DCAC in the field of nanotechnology, as it has been shown to have unique properties when incorporated into nanoparticles.
Synthesis Methods
The synthesis of DCAC is a complex process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dichlorophenylacetonitrile in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
DCAC has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs and therapies.
properties
Molecular Formula |
C15H8Cl3NO2S |
---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dichlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl3NO2S/c16-11-2-4-12(5-3-11)22(20,21)13(9-19)7-10-1-6-14(17)15(18)8-10/h1-8H/b13-7- |
InChI Key |
FLHMXBFFMMSVLF-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C#N)Cl |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
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